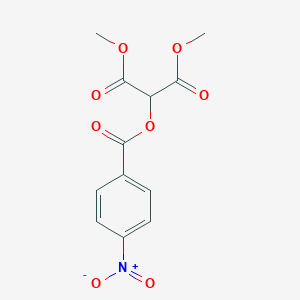
N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine, also known as BISA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BISA is a heterocyclic compound that contains a benzimidazole ring and a dimethylphenyl group, making it a unique molecule with interesting properties.
Mécanisme D'action
The mechanism of action of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine is not well understood. However, it has been suggested that N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine may inhibit the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine may also inhibit viral replication by interfering with viral enzymes or by inhibiting viral entry into host cells. The antibacterial activity of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine may be due to its ability to disrupt bacterial cell membranes or inhibit bacterial enzymes.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to induce apoptosis in cancer cells, leading to cell death. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. Additionally, N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, suggesting that it may have potential applications in the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has low toxicity, making it a safe compound to work with in lab experiments. However, one of the limitations of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine is its limited solubility in water, which may make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine. One direction is to further investigate its potential applications in cancer therapy, antiviral therapy, and antibacterial therapy. Another direction is to study the mechanism of action of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine in more detail to gain a better understanding of how it works. Additionally, research could be done to optimize the synthesis of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine and to develop more soluble derivatives of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine for use in lab experiments.
Méthodes De Synthèse
The synthesis of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine involves the reaction of 2,5-dimethylphenylamine with 2-carboxybenzaldehyde in the presence of a dehydrating agent such as polyphosphoric acid. The reaction yields N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine as a yellow solid with a melting point of 218-220°C. The synthesis of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine is relatively simple and reproducible, making it a promising compound for further research.
Applications De Recherche Scientifique
N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been investigated for its antitumor, antiviral, and antibacterial properties. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to inhibit the replication of certain viruses, including HIV and HCV, making it a potential antiviral agent. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has also been shown to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
Formule moléculaire |
C15H15N3 |
|---|---|
Poids moléculaire |
237.3 g/mol |
Nom IUPAC |
N-(2,5-dimethylphenyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C15H15N3/c1-10-7-8-11(2)14(9-10)18-15-16-12-5-3-4-6-13(12)17-15/h3-9H,1-2H3,(H2,16,17,18) |
Clé InChI |
JYDYMGIBJJSHOU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3N2 |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)

![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)
![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)

![6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine](/img/structure/B296052.png)
![2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296053.png)
![1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine](/img/structure/B296055.png)
![2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol](/img/structure/B296056.png)
![3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol](/img/structure/B296057.png)
![(3E)-3-(hydroxymethylidene)-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B296058.png)